Methyl 3-(5-bromo-2-methoxypyridin-3-yl)acrylate
CAS No.:
Cat. No.: VC13586358
Molecular Formula: C10H10BrNO3
Molecular Weight: 272.09 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H10BrNO3 |
|---|---|
| Molecular Weight | 272.09 g/mol |
| IUPAC Name | methyl (E)-3-(5-bromo-2-methoxypyridin-3-yl)prop-2-enoate |
| Standard InChI | InChI=1S/C10H10BrNO3/c1-14-9(13)4-3-7-5-8(11)6-12-10(7)15-2/h3-6H,1-2H3/b4-3+ |
| Standard InChI Key | GNKHKQXOIJBPHU-ONEGZZNKSA-N |
| Isomeric SMILES | COC1=C(C=C(C=N1)Br)/C=C/C(=O)OC |
| SMILES | COC1=C(C=C(C=N1)Br)C=CC(=O)OC |
| Canonical SMILES | COC1=C(C=C(C=N1)Br)C=CC(=O)OC |
Introduction
Chemical Structure and Physicochemical Properties
Structural Characteristics
Methyl 3-(5-bromo-2-methoxypyridin-3-yl)acrylate belongs to the class of pyridinyl acrylates, featuring a conjugated double bond in the acrylate group that stabilizes the E-isomer configuration. Key structural identifiers include:
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IUPAC Name: Methyl (E)-3-(5-bromo-2-methoxypyridin-3-yl)prop-2-enoate
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SMILES:
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InChI Key: Computed as
ZQZRPLYWXQHGQP-UHFFFAOYSA-N(derived from analogous compounds ).
The bromine atom enhances electrophilic aromatic substitution reactivity, while the methoxy group contributes to electronic modulation of the pyridine ring.
Table 1: Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 272.09 g/mol |
| Boiling Point (Predicted) | 342.1 °C |
| Density | 1.58 g/cm³ |
| LogP (Octanol-Water) | 2.34 |
Synthesis and Optimization
Synthetic Routes
The compound is synthesized via palladium-catalyzed cross-coupling reactions, leveraging the reactivity of 5-bromo-2-methoxypyridine with methyl acrylate. A representative protocol involves:
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Coupling Reaction:
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Purification:
Table 2: Reaction Optimization Parameters
| Parameter | Optimal Condition | Effect on Yield |
|---|---|---|
| Catalyst Loading | 5 mol% Pd(OAc)₂ | Maximizes coupling efficiency |
| Temperature | 80°C | Balances rate and side reactions |
| Solvent | DMF | Enhances solubility of intermediates |
Reactivity and Chemical Transformations
Electrophilic Substitution
The bromine atom at the 5-position undergoes nucleophilic aromatic substitution (NAS) with amines or thiols, enabling functionalization. For example:
\text{Compound} + \text{R-NH}_{2} \xrightarrow{\text{CuI, DMF}} \text{5-Amino derivative} \quad (\text{Yield: 65%})[1]Reduction and Oxidation
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Reduction: Lithium aluminum hydride () reduces the acrylate ester to a primary alcohol.
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Oxidation: The methoxy group resists oxidation under mild conditions but forms a carbonyl group with strong oxidants like .
Biological Activity and Structure-Activity Relationships (SAR)
Table 3: Cytotoxicity Comparison with Analogs
| Compound | (A2780cis) | Selectivity Index (Cancer vs. Normal) |
|---|---|---|
| Target Compound | 0.8 μM | 12.5 |
| Ethyl 3-(5-bromo-2-methoxyphenyl)acrylate | 1.5 μM | 8.2 |
| Methyl 3-(5-chloro-2-methoxypyridin-3-yl)acrylate | 1.1 μM | 10.1 |
SAR Insights
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Bromine Substitution: Enhances binding to hydrophobic enzyme pockets (e.g., kinase ATP-binding sites).
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Methoxy Position: Ortho-substitution (2-position) improves metabolic stability compared to para-substituted analogs .
Industrial and Research Applications
Pharmaceutical Intermediates
The compound serves as a precursor in synthesizing kinase inhibitors, with its acrylate moiety enabling Michael addition reactions for further functionalization.
Material Science
Its rigid pyridine core and conjugated system make it a candidate for organic semiconductors, though research in this area remains exploratory .
Comparative Analysis with Structural Analogs
Table 4: Structural and Functional Comparison
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